molecular formula C6H13Cl2N3 B6190851 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2648941-52-8

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B6190851
CAS No.: 2648941-52-8
M. Wt: 198.09 g/mol
InChI Key: CIHXJRCVCFDDME-UHFFFAOYSA-N
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Description

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride is an organic compound with the molecular formula C6H12ClN3. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride can be synthesized through several methods. One common route involves the reaction of 1-ethyl-1H-pyrazole with methylamine under controlled conditions to form 1-ethyl-N-methyl-1H-pyrazol-4-amine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-amine: This compound is structurally similar but lacks the ethyl group, which can influence its reactivity and applications.

    4-amino-1H-pyrazole: Another related compound, differing in the substitution pattern on the pyrazole ring

Uniqueness

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring can enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

CAS No.

2648941-52-8

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

1-ethyl-N-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-3-9-5-6(7-2)4-8-9;;/h4-5,7H,3H2,1-2H3;2*1H

InChI Key

CIHXJRCVCFDDME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC.Cl.Cl

Purity

95

Origin of Product

United States

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